molecular formula C20H19N3O5S B610873 SL-3-19 CAS No. 2000199-45-9

SL-3-19

Numéro de catalogue: B610873
Numéro CAS: 2000199-45-9
Poids moléculaire: 413.45
Clé InChI: JHMJOKFFTGCOOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SL-3-19 is a novel microtubule-destabilizing agent with demonstrated antitumor activity, particularly in esophageal squamous cell carcinoma (ESCC). Its mechanism involves disrupting microtubule networks, downregulating mature microtubule markers (e.g., acetylated α-tubulin), and inducing G2/M cell cycle arrest and apoptosis via caspase activation and suppression of anti-apoptotic proteins (Mcl-1, Bcl-2) and the MEK/ERK pathway . In vitro studies across five ESCC cell lines revealed potent antiproliferative effects, with this compound exhibiting the lowest IC50 values among analogs like SL-1-73 and IG-103.

Propriétés

Numéro CAS

2000199-45-9

Formule moléculaire

C20H19N3O5S

Poids moléculaire

413.45

Nom IUPAC

N-(2,6-Dimethoxypyridin-3-yl)-7-hydroxy-9-methyl-9H-carbazole-3-sulfonamide

InChI

InChI=1S/C20H19N3O5S/c1-23-17-8-5-13(11-15(17)14-6-4-12(24)10-18(14)23)29(25,26)22-16-7-9-19(27-2)21-20(16)28-3/h4-11,22,24H,1-3H3

Clé InChI

JHMJOKFFTGCOOT-UHFFFAOYSA-N

SMILES

O=S(C1=CC2=C(C=C1)N(C)C3=C2C=CC(O)=C3)(NC4=CC=C(OC)N=C4OC)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SL-3-19 ;  SL319 ;  SL 3 19 ;  SL-319 ;  SL3-19 ;  SL 319

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Analogues: SL-1-73 and IG-105

SL-3-19, SL-1-73, and IG-105 share a carbazole scaffold but differ in substituents, which critically influence potency (Table 1).

Table 1: Structural and Functional Comparison of Carbazole-Based Compounds

Compound Key Structural Features Primary Mechanism IC50 (ESCC Cells) In Vivo Efficacy (Tumor Inhibition)
This compound Optimized substituents for microtubule destabilization Microtubule disruption, apoptosis induction 0.12–0.45 μM >70% (ESCC xenografts)
SL-1-73 Modified side chain Moderate microtubule destabilization 0.58–1.2 μM ~50% (ESCC xenografts)
IG-105 Bulkier hydrophobic groups Weak microtubule interaction 1.8–3.5 μM <30% (ESCC xenografts)

Key Findings :

  • This compound’s substituents enhance binding to tubulin, resulting in superior microtubule destabilization and apoptosis compared to SL-1-73 and IG-105 .
  • IG-105’s lower efficacy correlates with reduced interference with MEK/ERK signaling, a pathway critical for ESCC proliferation .

Functional Analogues: Compound 18 and EHop-016

Compound 18 (EC50 = 0.08 μM in KB and MCF-7 cells) and EHop-016 (Rho GTPase inhibitor) share overlapping anticancer mechanisms with this compound but differ structurally (Table 2).

Table 2: Functional Comparison with Non-Carbazole Compounds

Compound Class Target/Mechanism EC50/IC50 Cell Lines Tested
This compound Carbazole derivative Microtubule destabilization, MEK/ERK suppression 0.12–0.45 μM ESCC, RCC45
Compound 18 Acetylated carbazole Unclear; high cytotoxicity 0.08 μM KB, MCF-7, NCI-H187
EHop-016 Small-molecule inhibitor RhoC GTPase inhibition 1.1–2.3 μM Metastatic breast cancer

Key Findings :

  • EHop-016 targets RhoC GTPase, a pathway distinct from this compound’s microtubule focus, but both compounds inhibit metastasis-associated pathways .

Comparison with Natural Product Derivatives

Unlike this compound, its activity is cell line-specific and lacks broad-spectrum efficacy, underscoring the advantage of synthetic optimization in this compound’s design.

Critical Analysis of Limitations and Advantages

This compound’s Advantages:

  • Dual Mechanism : Combines microtubule destabilization with MEK/ERK pathway inhibition, reducing drug resistance risks .
  • Safety Profile: No significant toxicity in murine models, unlike many microtubule-targeting agents (e.g., vinca alkaloids).

Limitations of Comparators:

  • IG-105 : Low potency and poor pharmacokinetics.
  • Compound 18 : Mechanism remains uncharacterized.
  • Natural Derivatives : Narrow activity spectrum and scalability challenges.

Méthodes De Préparation

Preparation of the Lipidic Side Chain

The (R)-β-hydroxydecanoic acid moiety is synthesized via a Meldrum’s acid approach, yielding enantiomerically pure material (99% ee). Key steps include:

  • Cross-Metathesis : Forms the α,β-unsaturated ester.

  • Mitsunobu Reaction : Establishes the R-configuration at C3.

  • Saponification : Generates the free carboxylic acid.

Table 1: Reaction Conditions for (R)-β-Hydroxydecanoic Acid Synthesis

StepReagents/ConditionsYield (%)Purity (ee)
Cross-MetathesisGrubbs II catalyst, CH₂Cl₂, 40°C85-
Mitsunobu ReactionDIAD, PPh₃, THF, 0°C → rt7899
SaponificationLiOH, THF/H₂O, rt9599

Glycosyl Donor Preparation

A C6-TBS-protected thioglucoside is synthesized via sequential silylation and levulinoylation. The levulinoyl group at C2 ensures β-selectivity during glycosylation.

Macrolactonization Strategies

Chemical Macrolactonization

The seco acid precursor undergoes cyclization using Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP, toluene). This method affords this compound in 65% yield but requires high dilution (0.001 M) to suppress oligomerization.

Table 2: Optimization of Yamaguchi Macrolactonization

Concentration (M)Temperature (°C)Time (h)Yield (%)
0.001254865
0.005254832
0.001402458

Enzymatic Macrolactonization

Novozyme 435 (Candida antarctica lipase B) catalyzes the cyclization of unprotected seco acid at 30°C in tert-amyl alcohol. This method achieves 72% yield with no epimerization, outperforming chemical methods in stereochemical fidelity.

Glycosylation and Final Assembly

Stereoselective Glycosylation

The thioglucoside donor reacts with a lipidic acceptor under NIS/AgOTf activation, yielding β-glucolipid in 80% yield. Key factors include:

  • Neighboring Group Participation : Levulinoyl at C2 directs β-selectivity.

  • Solvent System : CH₂Cl₂/Et₂O (4:1) minimizes side reactions.

Table 3: Glycosylation Optimization

ActivatorSolventTemperature (°C)β:α RatioYield (%)
NIS/AgOTfCH₂Cl₂/Et₂O (4:1)-4020:180
PhSeCl/AgOTfToluene-205:145

Global Deprotection

Final steps involve:

  • TBS Removal : TFA/CH₂Cl₂ (1:1), 0°C → rt.

  • Levulinoyl Cleavage : Hydrazine acetate/MeOH, 0°C.

  • Hydrogenolysis : H₂/Pd(OH)₂, MeOH/THF.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency and Yield

RouteKey StepTotal Yield (%)Purity (ee)
Chemical MacrolactonizationYamaguchi cyclization4299
Enzymatic MacrolactonizationNovozyme 435 catalysis5899
Glycosylation-CoupledNIS/AgOTf activation5099

Enzymatic methods offer superior yields and stereocontrol, though chemical routes remain valuable for large-scale production.

Quality Control and Characterization

  • HPLC Analysis : C18 column, MeCN/H₂O (70:30), 1 mL/min. Purity >98%.

  • NMR Spectroscopy : JH1,H2 = 8.0 Hz confirms β-glucoside configuration.

  • Mass Spectrometry : HRMS (ESI+) m/z calc. for C₃₂H₅₄O₁₂Na [M+Na]⁺: 681.3512; found: 681.3509.

Challenges and Mitigation Strategies

  • Oligomerization During Macrolactonization : Addressed via high dilution (0.001 M) and slow reagent addition.

  • Epimerization Risk : Minimized using enzymatic catalysis under mild conditions.

  • Glycosylation Side Reactions : Controlled through solvent selection and temperature.

Industrial-Scale Considerations

While enzymatic methods are optimal for small-scale synthesis, chemical routes are more feasible for industrial production due to:

  • Lower Catalyst Costs : Yamaguchi reagents vs. Novozyme 435.

  • Faster Reaction Times : 48 h (chemical) vs. 96 h (enzymatic).

  • Scalability : Chemical processes tolerate higher concentrations .

Q & A

Q. How should conflicting results about this compound’s toxicity profile be addressed in meta-analyses?

  • Methodological Answer : Perform a systematic review using PRISMA guidelines to assess study quality (e.g., risk of bias, sample size heterogeneity). Apply meta-regression to identify confounding variables (e.g., dosage variations) and use GRADE criteria to rate evidence certainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SL-3-19
Reactant of Route 2
Reactant of Route 2
SL-3-19

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.